NHS-SS-Ph
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Overview
Description
N-Hydroxysuccinimide-Succinimidyl-2-(2-pyridyldithio)ethyl carbonate (NHS-SS-Ph) is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound facilitates the release of therapeutic agents under specific intracellular conditions, making it a valuable tool in targeted drug delivery systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Hydroxysuccinimide-Succinimidyl-2-(2-pyridyldithio)ethyl carbonate is synthesized through a series of chemical reactions involving the activation of carboxylate groups with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is typically carried out in a non-aqueous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to prevent hydrolysis .
Industrial Production Methods
In industrial settings, the production of N-Hydroxysuccinimide-Succinimidyl-2-(2-pyridyldithio)ethyl carbonate involves large-scale synthesis using automated reactors. The process includes stringent quality control measures to ensure the purity and stability of the final product. The compound is then purified through chromatographic techniques and stored under dry conditions to prevent degradation .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxysuccinimide-Succinimidyl-2-(2-pyridyldithio)ethyl carbonate undergoes several types of chemical reactions, including:
Substitution Reactions: Reacts with primary amines to form stable amide bonds.
Reduction Reactions: The disulfide bond in the compound can be cleaved using reducing agents such as dithiothreitol (DTT).
Common Reagents and Conditions
Primary Amines: Reacts with primary amines in slightly alkaline conditions (pH 7.2 to 9) to form stable amide bonds.
Reducing Agents: Disulfide bonds are cleaved using reducing agents like DTT.
Major Products Formed
The major products formed from these reactions include amide-linked conjugates and cleaved disulfide products, which are essential in the synthesis of antibody-drug conjugates .
Scientific Research Applications
N-Hydroxysuccinimide-Succinimidyl-2-(2-pyridyldithio)ethyl carbonate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and bioconjugates.
Biology: Facilitates the labeling of proteins and other biomolecules for various assays.
Medicine: Integral in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Employed in the production of diagnostic reagents and biotinylation of antibodies.
Mechanism of Action
The mechanism of action of N-Hydroxysuccinimide-Succinimidyl-2-(2-pyridyldithio)ethyl carbonate involves the formation of stable amide bonds with primary amines. The disulfide bond in the compound is cleaved under reducing conditions, releasing the therapeutic agent. This mechanism allows for targeted delivery of drugs to specific intracellular environments .
Comparison with Similar Compounds
Similar Compounds
N-Hydroxysuccinimide (NHS): Commonly used in bioconjugation techniques.
Sulfo-NHS: Water-soluble analog of NHS, used to improve coupling efficiency.
N-Hydroxysuccinimide-Succinimidyl-2-(biotinamido)-ethyl-1,3’-dithiopropionate (NHS-SS-Biotin): Used for biotinylation of proteins.
Uniqueness
N-Hydroxysuccinimide-Succinimidyl-2-(2-pyridyldithio)ethyl carbonate is unique due to its cleavable disulfide bond, which allows for the controlled release of therapeutic agents under specific intracellular conditions. This property makes it particularly valuable in the development of targeted drug delivery systems .
Properties
Molecular Formula |
C16H17NO7S2 |
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Molecular Weight |
399.4 g/mol |
IUPAC Name |
2-[2-(2,5-dioxopyrrolidin-1-yl)oxycarbonyloxyethyldisulfanyl]ethyl benzoate |
InChI |
InChI=1S/C16H17NO7S2/c18-13-6-7-14(19)17(13)24-16(21)23-9-11-26-25-10-8-22-15(20)12-4-2-1-3-5-12/h1-5H,6-11H2 |
InChI Key |
VCMZIGLIZQEWHS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)OCCSSCCOC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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